Triphenylsilyl prop-2-enoate

radical polymerization kinetics reactivity ratios

Triphenylsilyl prop-2-enoate is an organosilicon monomer belonging to the silyl acrylate ester class, characterized by a polymerizable acrylate group attached to a bulky triphenylsilyl moiety. Its molecular formula is C21H18O2Si (MW 330.45 g/mol), with a calculated LogP of 2.38, indicating significant hydrophobicity.

Molecular Formula C21H18O2Si
Molecular Weight 330.4 g/mol
CAS No. 118181-60-5
Cat. No. B14302244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylsilyl prop-2-enoate
CAS118181-60-5
Molecular FormulaC21H18O2Si
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC=CC(=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H18O2Si/c1-2-21(22)23-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H2
InChIKeyHVMNIRCQQXUXRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylsilyl Prop-2-enoate (CAS 118181-60-5): Basic Identity and Procurement-Relevant Class Characteristics


Triphenylsilyl prop-2-enoate is an organosilicon monomer belonging to the silyl acrylate ester class, characterized by a polymerizable acrylate group attached to a bulky triphenylsilyl moiety . Its molecular formula is C21H18O2Si (MW 330.45 g/mol), with a calculated LogP of 2.38, indicating significant hydrophobicity . This compound is primarily investigated as a building block for functional polymers, including self-polishing antifouling coatings and molecular glasses, where the triphenylsilyl group imparts hydrolysis control and amorphous film-forming properties compared to smaller silyl or trityl analogs [1][2].

Why Triphenylsilyl Prop-2-enoate Cannot Be Simply Replaced by Other Silyl Acrylates


The performance of silyl acrylate monomers in hydrolysis-controlled applications (e.g., marine antifouling) and solid-state properties (e.g., glass transition) is extremely sensitive to the silicon substituent's steric and electronic profile [1][2]. For instance, prior art explicitly states that even the most hydrolysis-stable trialkylsilyl acrylate, triisopropylsilyl acrylate, fails to provide adequate erosion control, with its copolymers dissolving too rapidly, creating a demand for more stable alternatives [1]. Similarly, in molecular glasses, the triphenylsilyl group yields fundamentally different thermal stability and optical nonlinearity compared to its direct carbon analog, the trityl group, meaning these materials are not interchangeable [2].

Head-to-Head Quantitative Differentiation: Triphenylsilyl Prop-2-enoate vs. Closest Analogs


Polymerization Reactivity Order: Triphenylsilyl Methacrylate is the Least Reactive Among Triorganosilyl Methacrylates

In a direct head-to-head study of radical homopolymerization of triorganosilyl methacrylates, triphenylsilyl methacrylate (the closest documented analog to triphenylsilyl prop-2-enoate) exhibited the lowest reactivity. The determined reactivity order was: t-butyldimethylsilyl methacrylate > t-butyldiphenylsilyl methacrylate > diphenylmethylsilyl methacrylate > triphenylsilyl methacrylate [1]. This was attributed to the electron-withdrawing phenyl substituents deactivating the macroradical, correlating with a reduction in electronic density of the monomer double bond [1].

radical polymerization kinetics reactivity ratios

Molecular Glass Stability: Triphenylsilyl Confers More Stable Glasses but Lower Tg Than Trityl Groups

In a comparative study of low molecular weight glass-formers based on an N-phenyldiethanolamine core, the triphenylsilyl group was directly compared to the trityl (triphenylmethyl) group. The results showed that the presence of the triphenylsilyl group leads to more stable molecular glasses and increased material nonlinear optical (NLO) activity, while the trityl group imparts a higher glass transition temperature (Tg) [1]. The study confirmed NLO activity in thin glassy films after corona poling, with thermal sustainability of the NLO response up to 85 °C [1].

molecular glasses nonlinear optics glass transition

Antifouling Hydrolysis Control: Triphenylsilyl (Meth)acrylate is a Candidate for Seawater-Erodible Polymers Where Triisopropylsilyl Acrylate Fails

Patent literature identifies triisopropylsilyl acrylate as the most hydrolysis-stable trialkylsilyl acrylate in the prior art, yet its copolymers still exhibit a hydrolysis rate that causes them to dissolve too quickly for practical antifouling use [1]. This failure motivated the invention of new, more stable silyl (meth)acrylates. Triphenylsilyl (meth)acrylate is subsequently cited in a separate patent as one of only four silyl ester monomers selected for seawater-hydrolyzable, zwitterionic binder systems [2], indicating that its bulkier, aromatic-substituted structure provides the enhanced stability required where triisopropylsilyl acrylate is inadequate.

antifouling coating hydrolyzable polymer self-polishing

High-Value Application Scenarios for Triphenylsilyl Prop-2-enoate Based on Comparative Evidence


Marine Antifouling Coatings Requiring Extended Service Life

For self-polishing copolymer (SPC) antifouling paints, triphenylsilyl prop-2-enoate can be selected over triisopropylsilyl acrylate when the application demands a slower, more controlled hydrolysis and erosion rate. The failure of triisopropylsilyl acrylate-based copolymers—which dissolve too rapidly [1]—highlights the need for the bulkier triphenylsilyl group, which has been specifically selected for seawater-hydrolyzable binder systems in advanced patent formulations [2]. This enables longer-lasting coating performance and reduced biocide release frequency.

Optoelectronic Molecular Glasses for Stable Second-Order NLO Devices

In the fabrication of poled polymer films for electro-optic modulators or frequency doublers, a triphenylsilyl prop-2-enoate-derived chromophore is preferable to a trityl-based analog. The direct comparative evidence shows that the triphenylsilyl moiety yields a more stable amorphous glass with increased nonlinearity, sustaining the NLO effect up to 85 °C [3]. This is a critical differentiator for devices operating near this temperature range, where the trityl variant's higher Tg alone does not guarantee functional stability.

Controlled Radical Polymerization for Precision Macromolecular Engineering

When synthesizing block copolymers or specialty acrylics via radical polymerization, triphenylsilyl prop-2-enoate should be chosen over less sterically demanding silyl acrylates like t-butyldimethylsilyl acrylate. The kinetic evidence confirms that the triphenylsilyl substituent significantly deactivates the macroradical, placing it at the low-reactivity extreme of the reactivity scale [4]. This property can be exploited in copolymerization to suppress undesired homo-polymerization or to match reactivity ratios with low-activity comonomers, enabling architectures difficult to achieve with more reactive silyl acrylates.

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